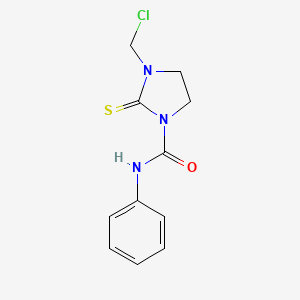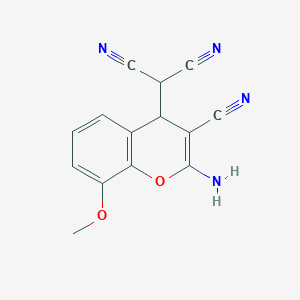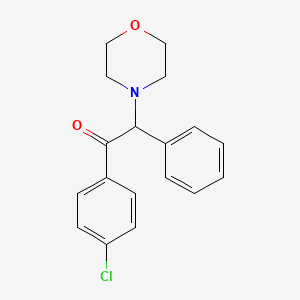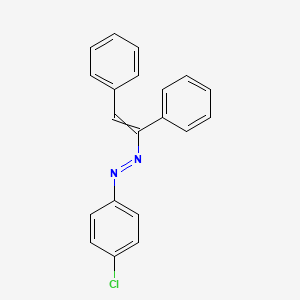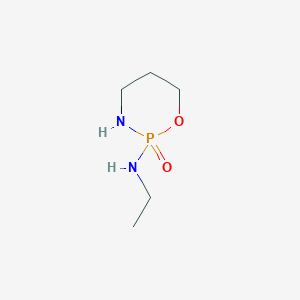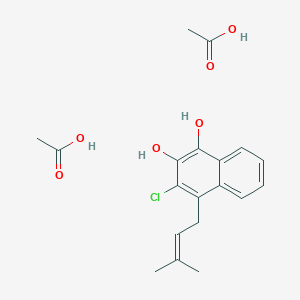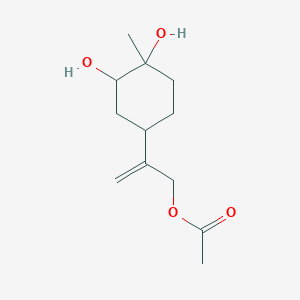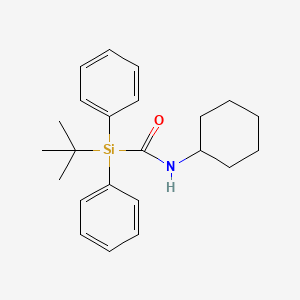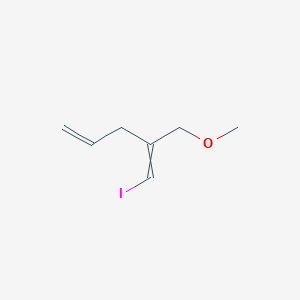
1-Iodo-2-(methoxymethyl)penta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(methoxymethyl)penta-1,4-diene is a chemical compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methoxymethyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(methoxymethyl)penta-1,4-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 1,4-pentadiene with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2-(methoxymethyl)penta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The conjugated diene system can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Addition Reactions: Reactions with hydrogen halides (e.g., HBr) are typically carried out at low temperatures to favor kinetic control.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.
Addition Reactions: Formation of 1,2- and 1,4-addition products with halogen atoms.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the methoxymethyl group.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(methoxymethyl)penta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(methoxymethyl)penta-1,4-diene involves its interaction with various molecular targets and pathways:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.
Addition Reactions: The conjugated diene system undergoes protonation, forming resonance-stabilized carbocations that can be attacked by electrophiles.
Oxidation Reactions: The methoxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(methoxymethyl)penta-1,4-diene can be compared with other similar compounds such as:
1-Iodo-2-(methoxymethyl)benzene: Similar in structure but with a benzene ring instead of a diene system.
1-Iodo-2-(methoxymethyl)butadiene: Similar in structure but with a shorter carbon chain.
1-Iodo-2-(methoxymethyl)hexadiene: Similar in structure but with a longer carbon chain.
Eigenschaften
CAS-Nummer |
89779-45-3 |
|---|---|
Molekularformel |
C7H11IO |
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
1-iodo-2-(methoxymethyl)penta-1,4-diene |
InChI |
InChI=1S/C7H11IO/c1-3-4-7(5-8)6-9-2/h3,5H,1,4,6H2,2H3 |
InChI-Schlüssel |
BDQWCEDJCWTYTC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=CI)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


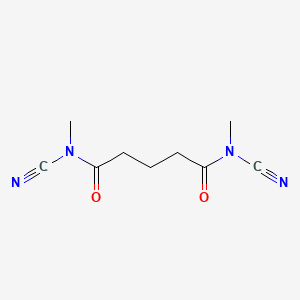
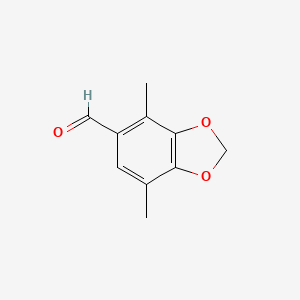
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
